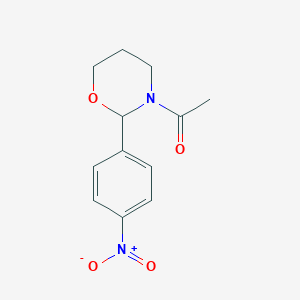![molecular formula C19H20ClNO2 B3930422 4-[3-(4-chlorophenyl)-3-phenylpropanoyl]morpholine](/img/structure/B3930422.png)
4-[3-(4-chlorophenyl)-3-phenylpropanoyl]morpholine
Descripción general
Descripción
4-[3-(4-chlorophenyl)-3-phenylpropanoyl]morpholine, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. CP-47,497 is a popular research chemical due to its ability to mimic the effects of THC, the primary psychoactive compound found in cannabis.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by CP-47,497 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation. CP-47,497 has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP-47,497 in lab experiments is its ability to mimic the effects of THC, the primary psychoactive compound found in cannabis. This allows researchers to study the effects of cannabinoids on the body and brain without the legal and ethical issues associated with using cannabis. One limitation of using CP-47,497 is its potency, which can make it difficult to accurately dose and control in experiments.
Direcciones Futuras
There are several future directions for research involving CP-47,497. One area of interest is the development of novel cannabinoid-based therapies for the treatment of chronic pain and inflammation. CP-47,497 has also been shown to have anti-cancer properties, making it a potential candidate for the development of anti-cancer therapies. Additionally, further research is needed to fully understand the effects of CP-47,497 on the brain and behavior, which could lead to the development of new treatments for neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. CP-47,497 has also been used to study the effects of cannabinoids on the brain and behavior.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)14-19(22)21-10-12-23-13-11-21/h1-9,18H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBVTWOGNNNXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3930342.png)
![ethyl 4-{4-[benzyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3930348.png)
![3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930356.png)
![butyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3930362.png)
![N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide](/img/structure/B3930374.png)
![7-benzoyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930375.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3930388.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3930391.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide hydrochloride](/img/structure/B3930403.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3930412.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3930425.png)
![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930442.png)
![2-{[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}benzoic acid](/img/structure/B3930449.png)